molecular formula C10H7N3O B2718032 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 728894-87-9

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No. B2718032
CAS RN: 728894-87-9
M. Wt: 185.186
InChI Key: KEANHZPGKNKJFT-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile, also known as MOB or 4-MOB, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MOB is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. In

Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles, such as 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown potential in the treatment of infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2) .

Drug Discovery

1,2,4-Oxadiazole is an essential motif in drug discovery, represented in many experimental, investigational, and marketed drugs . The oxadiazole core can be used as an amide- or ester-like linker in the design of bioactive compounds .

Synthesis of Bioactive Compounds

The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in the arsenal of drug discovery . These compounds can be obtained with thermosensitive functions, expanding the prospects of their use in the design of bioactive compounds .

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They can be used in the development of efficient and low-risk chemical pesticides .

Anti-Resistant Microorganism Agents

The resistance to antibiotics has become a global threat, necessitating the development of new chemical entities to act against these microorganisms . 1,2,4-Oxadiazoles, such as 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile, can be part of the solution to this problem .

Metal-Catalyzed [2+3]-Cycloaddition

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile can be synthesized via the metal-catalyzed [2+3]-cycloaddition of a substituted silyl nitronate and chloroacetonitrile . This reaction pathway can be used in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles .

properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEANHZPGKNKJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile

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